1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-phenylbutan-1-one
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Overview
Description
8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole , is a heterocyclic compound with an indole moiety. Indoles are significant in natural products and drugs, playing essential roles in cell biology. This compound has attracted attention due to its potential biological activities.
Preparation Methods
Synthetic Routes:: One synthetic route to obtain 8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves the Fischer indole synthesis. For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) yields the tricyclic indole product . Further transformations can lead to related compounds.
Industrial Production:: While specific industrial production methods for this compound may not be widely documented, research laboratories often synthesize it for further investigation.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction processes can modify its structure.
Substitution: Substituents on the phenyl or indole ring can be replaced.
Other Transformations: Depending on the functional groups, it may participate in various reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation reagents (e.g., chlorine or bromine).
Other Reactions: Acidic or basic conditions, catalysts, and appropriate solvents.
Major Products:: The specific products depend on the reaction conditions and substituents. For example, reduction could yield a tetrahydroindole derivative.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: May have therapeutic applications.
Industry: Potential use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other indole derivatives.
Similar Compounds: Explore related compounds, such as other indoles or pyridoindoles.
Properties
Molecular Formula |
C21H21ClN2O |
---|---|
Molecular Weight |
352.9 g/mol |
IUPAC Name |
1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-phenylbutan-1-one |
InChI |
InChI=1S/C21H21ClN2O/c22-16-9-10-19-17(13-16)18-14-24(12-11-20(18)23-19)21(25)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-10,13,23H,4,7-8,11-12,14H2 |
InChI Key |
LDQWLWKIORAQDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)Cl)C(=O)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
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